1-(Pyridin-3-yl)-4-[2-(pyridin-3-yl)acetyl]piperazin-2-one
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Overview
Description
1-(Pyridin-3-yl)-4-[2-(pyridin-3-yl)acetyl]piperazin-2-one is a heterocyclic compound that features a piperazine ring substituted with pyridine groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-3-yl)-4-[2-(pyridin-3-yl)acetyl]piperazin-2-one typically involves the reaction of pyridine derivatives with piperazine. One common method includes the acylation of piperazine with pyridine-3-acetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimizations for yield and purity, such as the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridin-3-yl)-4-[2-(pyridin-3-yl)acetyl]piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The pyridine rings can be oxidized to form N-oxides.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The hydrogen atoms on the piperazine ring can be substituted with various functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in an organic solvent.
Reduction: Sodium borohydride or lithium aluminum hydride in an alcohol solvent.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like potassium carbonate.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-(Pyridin-3-yl)-4-[2-(pyridin-3-yl)acetyl]piperazin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(Pyridin-3-yl)-4-[2-(pyridin-3-yl)acetyl]piperazin-2-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the biological context and the specific target molecules.
Comparison with Similar Compounds
1-(Pyridin-2-yl)piperazine: Similar structure but with the pyridine ring attached at the 2-position.
4-(Pyridin-3-yl)piperazine: Similar structure with the pyridine ring attached at the 4-position.
1-(Pyridin-4-yl)-4-[2-(pyridin-4-yl)acetyl]piperazin-2-one: Similar structure but with pyridine rings attached at the 4-position.
Uniqueness: 1-(Pyridin-3-yl)-4-[2-(pyridin-3-yl)acetyl]piperazin-2-one is unique due to the specific positioning of the pyridine rings, which can influence its chemical reactivity and biological activity. The presence of both pyridine and piperazine moieties provides a versatile scaffold for further functionalization and exploration in various fields of research.
Properties
IUPAC Name |
1-pyridin-3-yl-4-(2-pyridin-3-ylacetyl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c21-15(9-13-3-1-5-17-10-13)19-7-8-20(16(22)12-19)14-4-2-6-18-11-14/h1-6,10-11H,7-9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSZKVOXLHFFSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)CC2=CN=CC=C2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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